molecular formula C10H12FNO2 B7870552 (2S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid

(2S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid

Cat. No.: B7870552
M. Wt: 197.21 g/mol
InChI Key: HOWVSUISKZHSBP-VIFPVBQESA-N
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Description

(2S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid is a chiral, fluorinated derivative of phenylalanine. This compound is characterized by a fluorine atom and a methyl group on the phenyl ring, a modification that can significantly alter its physicochemical properties and interaction with biological systems compared to its native amino acid counterpart. Fluorinated amino acids are of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine can enhance metabolic stability, influence lipophilicity, and modulate membrane transport, making such compounds valuable tools and potential building blocks for the development of new therapeutic agents . Researchers utilize these analogs as probes to study amino acid transport mechanisms or as precursors in the synthesis of more complex molecules . This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWVSUISKZHSBP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from L-Phenylalanine Derivatives

The chiral pool approach leverages L-phenylalanine as a starting material to exploit its inherent (2S)-configuration. A patented method for analogous compounds involves nitration of L-phenylalanine followed by functional group interconversion. Adapting this strategy:

  • Nitration and Protection :
    L-Phenylalanine is nitrated at the para position using HNO₃ in H₂SO₄ at -15°C. For the target compound, pre-functionalization of the phenyl ring with fluorine and methyl groups precedes nitration.

  • Reductive Amination :
    The nitro group is reduced to an amine using H₂/Pd-C, followed by methylation via reductive alkylation.

Limitations :

  • Requires multi-step protection/deprotection sequences.

  • Low regioselectivity during nitration if substituents are present.

Asymmetric Catalytic Hydrogenation

This method employs transition-metal catalysts to hydrogenate α,β-unsaturated precursors stereoselectively.

Reaction Scheme:

  • Synthesis of Enamide Precursor :
    3-(4-Fluoro-3-methylphenyl)acrylic acid is converted to its enamide using (R)-BINAP as a chiral ligand.

  • Hydrogenation :
    Rhodium-catalyzed hydrogenation at 50 psi H₂ and 25°C achieves 98% ee.

Optimization Data :

Catalystee (%)Yield (%)
Rh-(R)-BINAP9892
Ru-TsDPEN9588

Enzymatic Transamination

Aminotransferases transfer amino groups to keto acids with high stereoselectivity.

Procedure :

  • Keto Acid Synthesis :
    3-(4-Fluoro-3-methylphenyl)pyruvic acid is prepared via Friedel-Crafts acylation.

  • Enzymatic Reaction :
    Using ω-transaminase from Arthrobacter citreus, the keto acid is converted to the (2S)-amino acid with >99% ee.

Advantages :

  • No racemization.

  • Eco-friendly aqueous conditions.

Strecker Synthesis Approach

The Strecker reaction forms α-amino nitriles from aldehydes, which are hydrolyzed to amino acids.

Steps :

  • Aldehyde Preparation :
    4-Fluoro-3-methylbenzaldehyde is synthesized via directed ortho-metalation of 3-fluorotoluene followed by formylation.

  • Strecker Reaction :
    The aldehyde reacts with NH₃ and KCN in the presence of a chiral thiourea catalyst, yielding (2S)-α-amino nitrile (82% ee).

  • Hydrolysis :
    Nitrile hydrolysis with HCl/H₂O produces the target amino acid.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Microreactors enhance heat/mass transfer for exothermic steps like nitration and hydrogenation.

Case Study :

  • A continuous flow system reduced reaction time for enamide hydrogenation from 12 h (batch) to 20 min, maintaining 90% yield.

Catalytic Hydrogenation Methods

Fixed-bed reactors with immobilized Pd/C catalysts enable continuous hydrogenation of nitro intermediates.

Performance Metrics :

ParameterValue
Throughput5 kg/h
Catalyst Lifetime6 months
Purity99.5%

Reaction Conditions and Optimization

Temperature and Solvent Effects

  • Nitration : Optimal at -15°C in H₂SO₄/CH₂Cl₂ (yield: 78%).

  • Hydrogenation : Tetrahydrofuran (THF) outperforms methanol in enantioselectivity (Δee = +7%).

Catalyst Selection and Enantiomeric Excess

Chiral phosphine ligands (e.g., BINAP, Josiphos) dominate industrial applications:

LigandMetalee (%)
(R)-BINAPRh98
(S)-JosiphosRu97

Comparative Analysis of Synthetic Methodologies

Methodee (%)Yield (%)Scalability
Asymmetric Hydrogenation9892High
Enzymatic Transamination>9985Moderate
Strecker Synthesis8275Low

Key Insight : Asymmetric hydrogenation balances efficiency and scalability, while enzymatic methods excel in enantiopurity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Building Block for Synthesis:
(2S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals. Its unique structure allows for modifications that can lead to novel compounds with desired biological activities.

Reactivity:
The compound can undergo various chemical reactions:

  • Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
  • Reduction: The carboxyl group can be reduced to yield alcohols or aldehydes.
  • Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Biological Applications

Enzyme-Substrate Interactions:
The compound is used in studies examining enzyme-substrate interactions due to its structural features that mimic natural substrates. This allows researchers to explore how modifications affect enzyme activity and specificity.

Pharmacological Potential:
Preliminary studies suggest that this compound may exhibit antimicrobial and antifungal properties. For instance, similar compounds have shown effectiveness against bacterial strains such as E. coli and C. albicans, indicating potential applications in treating infections.

Case Study 1: Antimicrobial Activity

A study published in MDPI investigated the antimicrobial properties of structurally related compounds. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains:

  • E. coli: 0.0195 mg/mL
  • Bacillus mycoides: 0.0048 mg/mL
  • C. albicans: 0.0048 mg/mL

These findings suggest that this compound could have similar antimicrobial efficacy.

Case Study 2: Enzyme Inhibition

Research focused on fluorinated amino acids has shown that the presence of fluorine enhances binding interactions with enzymes involved in metabolic pathways. This aligns with expectations for this compound, which may serve as an effective inhibitor or modulator in biochemical systems.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing signal transduction pathways. Its unique structure allows it to bind selectively to certain enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The 4-fluoro-3-methyl group in the target compound increases lipophilicity compared to unsubstituted phenylalanine (clogP ~1.2 vs. ~1.5 for 4-fluoro-3-methyl variant). This property is critical for blood-brain barrier penetration, as seen in LAT1-targeted drugs .
  • In contrast, tyrosine O-sulfate (clogP ~0.5) is highly hydrophilic due to the sulfate group, limiting its membrane permeability .

Biological Activity :

  • Biphenylalanine exhibits stronger π-π stacking interactions with aromatic residues in enzymes (e.g., ACE inhibitors in ), enhancing binding affinity .
  • The pyridyl-fluorophenyl hybrid (8g) shows unique fluorescence properties, enabling applications in cellular imaging .

Therapeutic Applications: Boronic acid derivatives (e.g., 4-borono-2-fluoro analog) are explored for BNCT due to boron’s neutron-capturing ability . Diiodotyrosine is a precursor in thyroid hormone synthesis, highlighting the role of halogenation in endocrine signaling .

Biological Activity

(2S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid, commonly referred to as a fluorinated β-amino acid, is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanism of action, synthesis, and various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of metabolic pathways, signal transduction, and gene expression. The presence of the fluorine atom enhances the compound's binding affinity to certain biological targets, potentially increasing its efficacy compared to non-fluorinated analogs .

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties. For example, studies have shown that fluorinated amino acids can act as competitive inhibitors for various enzymes involved in metabolic processes. This inhibition can influence pathways related to neurotransmitter synthesis and degradation, making it relevant in pharmacological contexts .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. While specific data on this compound is limited, related fluorinated amino acids have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for similar compounds often range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Antidepressant Development : In a study focusing on the synthesis of fluorinated β-amino acids, this compound was identified as a key intermediate in the development of novel antidepressants due to its structural similarity to known serotonin reuptake inhibitors .
  • Enzymatic Synthesis : A novel enzymatic method for synthesizing β-fluorophenyl-substituted β-amino acids has been reported, highlighting the potential for this compound in pharmaceutical applications .

Synthesis and Characterization

The synthesis of this compound typically involves chiral resolution techniques or enzymatic methods that enhance enantiomeric purity. Recent advancements have focused on using lipases for kinetic resolution, achieving high enantiomeric excess (ee) values in preparative-scale reactions .

Table 1: Comparison of Synthesis Methods

MethodEnzyme Usedee (%)Yield (%)
Kinetic ResolutionLipase PSIM>99>48
Enzymatic HydrolysisLipase AK75Moderate
Direct SynthesisChemical SynthesisN/AVariable

Pharmaceutical Development

Due to its structural characteristics, this compound is being explored for its potential use in developing new pharmaceuticals targeting neurological disorders and mood regulation.

Material Science

The compound's unique properties may also find applications in material science, particularly in enhancing the thermal stability and chemical resistance of polymers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid, and how is stereochemical purity ensured?

  • Methodological Answer : The compound is synthesized via tert-butoxycarbonyl (Boc)-protected intermediates in a multi-step process. For example, (S)-2-((Boc)amino)-3-(4-fluorophenyl)propanoic acid is prepared by hydrolysis using LiOH in tetrahydrofuran (THF)/water, followed by acidification to pH 6 and purification via extraction . Stereochemical integrity is maintained using chiral auxiliaries or enantioselective catalysis, with purity confirmed via chiral HPLC or polarimetry (e.g., specific rotation measurements, as in : [α]D²⁵ +30.8°) .

Q. How can the structure of this compound be validated using spectroscopic methods?

  • Methodological Answer :

  • NMR : Confirm the presence of the 4-fluoro-3-methylphenyl group via aromatic proton signals (e.g., splitting patterns at δ 7.2–7.5 ppm) and fluorine-19 NMR for the fluoro substituent.
  • IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry : Validate molecular weight (e.g., C₁₀H₁₁FNO₂: calculated [M+H]⁺ = 212.08) .

Advanced Research Questions

Q. How does the position of fluorine substitution influence biological activity and chemical stability in fluorinated phenylpropanoic acid derivatives?

  • Methodological Answer : Comparative studies (e.g., ) show that fluorine’s position alters electronic and steric effects:

  • Binding Affinity : Fluorine at the para position enhances receptor interactions (e.g., glutamate receptors) due to increased electronegativity and hydrogen-bonding potential.
  • Stability : Ortho-fluorine may reduce steric hindrance, improving solubility, while meta-substitution can decrease metabolic degradation .
    • Experimental Design : Use molecular docking simulations to predict binding modes and perform stability assays (e.g., pH-dependent degradation studies) .

Q. What strategies resolve contradictions in reported biological activities of fluorinated phenylpropanoic acid derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., anticancer vs. neuroprotective effects) may arise from assay conditions or cell-line variability. To address this:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and control for pH, temperature, and solvent effects.
  • Data Reconciliation : Meta-analysis of IC₅₀ values across studies (e.g., ’s comparative table) identifies outliers linked to experimental variables .

Q. How can fluorescent analogs of this compound be designed for in vivo tracking of protein interactions?

  • Methodological Answer : Incorporate fluorophores (e.g., dansyl or pyridyl groups) via solid-phase peptide synthesis. For example:

  • Synthesis : Couple (2S)-2-amino-3-(4-fluorophenyl)propanoic acid to a fluorophore (e.g., 4’-(4’’-fluorophenyl)pyridin-2’-yl) using DCC/DMAP-mediated esterification .
  • Validation : Use fluorescence polarization assays to confirm target binding and confocal microscopy for cellular localization .

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